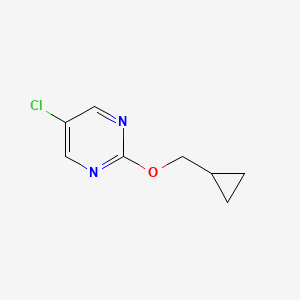

5-Chloro-2-(cyclopropylmethoxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(cyclopropylmethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-10-8(11-4-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPNJWUAENXTPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Cyclopropylmethoxy Pyrimidine and Analogous Pyrimidine Structures

Strategies for Functionalizing the Pyrimidine (B1678525) Ring System

The functionalization of the pyrimidine ring is a critical aspect of synthesizing 5-Chloro-2-(cyclopropylmethoxy)pyrimidine. This typically involves the sequential or strategic introduction of the chloro and cyclopropylmethoxy groups at the C-5 and C-2 positions, respectively.

Halogenation Reactions at the C-5 Position of Pyrimidine Derivatives

The introduction of a chlorine atom at the C-5 position of a pyrimidine ring is a common transformation in organic synthesis. A widely used reagent for this purpose is N-chlorosuccinimide (NCS). organic-chemistry.orgcommonorganicchemistry.com NCS is an effective chlorinating agent for a variety of aromatic and heterocyclic compounds. The reaction is typically carried out in a suitable solvent, and for less reactive pyrimidine substrates, an acid catalyst may be employed to enhance the electrophilicity of the chlorinating agent. commonorganicchemistry.com

For the synthesis of this compound, chlorination can be envisioned as a step following the introduction of the cyclopropylmethoxy group. The electron-donating nature of the alkoxy group at the C-2 position can activate the pyrimidine ring, facilitating electrophilic substitution at the C-5 position.

| Reagent | Substrate Example | Conditions | Yield | Reference |

| N-Chlorosuccinimide (NCS) | 4,6-dimethoxy-2-(methylthio)pyrimidine | - | 56% | researchgate.net |

| N-Chlorosuccinimide (NCS) | Activated aromatic rings | Acid catalyst for less reactive rings | Good to excellent | commonorganicchemistry.com |

| N-Chlorosuccinimide (NCS) | 1-alkyl-3,4-dihydroisoquinolines | - | - | researchgate.net |

Etherification and Alkoxylation Methods at the C-2 Position of Pyrimidine Derivatives

The introduction of the cyclopropylmethoxy group at the C-2 position of the pyrimidine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The Williamson ether synthesis is a classic and versatile method for forming ethers, and its principles are directly applicable here. wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a halide (typically chloride) from the pyrimidine ring by an alkoxide.

In the context of synthesizing this compound, a common precursor would be a di-chlorinated pyrimidine, such as 2,5-dichloropyrimidine. The regioselectivity of the nucleophilic attack is a crucial consideration. Generally, the reactivity of chloro substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5. acs.org However, the precise selectivity can be influenced by the specific reaction conditions and the presence of other substituents on the ring. wuxiapptec.comstackexchange.com For 2,4-dichloropyrimidines, nucleophilic attack often preferentially occurs at the C4 position. acs.org In the case of 2,5-dichloropyrimidine, the C2 position can be the more reactive site for nucleophilic displacement under certain conditions.

The reaction would involve the generation of the cyclopropylmethoxide anion from cyclopropylmethanol (B32771) using a strong base, such as sodium hydride (NaH), which then acts as the nucleophile. richmond.edu

| Pyrimidine Precursor | Nucleophile | Base | Solvent | Product | Reference |

| 2,5-Dichloropyrimidine | 2-(5-chloropyridin-2-yloxy)phenol | Potassium carbonate | Methyl ethyl ketone | 5-Chloro-2-[2-(5-chloropyridin-2-yloxy)phenoxy]-pyrimidine | researchgate.net |

| Alkyl Halide | Alkoxide | Sodium Hydride (NaH) | DMF or THF | Ether | richmond.edu |

Synthesis of the Cyclopropylmethoxy Moiety and its Regioselective Integration onto Pyrimidine Cores

The cyclopropylmethoxy moiety is derived from cyclopropylmethanol. The synthesis of cyclopropylmethanol itself can be achieved through various methods, including the reduction of cyclopropanecarboxylic acid or its esters using reducing agents like lithium aluminum hydride.

The regioselective integration of the cyclopropylmethoxy group onto the pyrimidine core hinges on the principles of nucleophilic aromatic substitution discussed in the previous section. Starting with a precursor such as 2,5-dichloropyrimidine, the reaction with the sodium salt of cyclopropylmethanol is expected to yield this compound. The inherent reactivity differences between the C2 and C5 positions on the dichloropyrimidine ring are key to achieving the desired regioselectivity. While the C2 position is generally more susceptible to nucleophilic attack than the C5 position, careful optimization of reaction conditions, such as temperature and solvent, may be necessary to maximize the yield of the desired isomer and minimize the formation of byproducts.

Advanced Synthetic Approaches to Pyrimidine Scaffolds

Beyond the functionalization of a pre-existing pyrimidine ring, various methods exist for the de novo synthesis of the pyrimidine scaffold itself, which can then be further modified. These advanced approaches offer flexibility in introducing a wide range of substituents.

Catalytic Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Pyrimidine Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and have been widely applied to the derivatization of pyrimidines. richmond.edu This reaction typically involves the coupling of a halopyrimidine with a boronic acid in the presence of a palladium catalyst and a base. nih.govrsc.org

For the synthesis of pyrimidine derivatives analogous to this compound, a Suzuki-Miyaura coupling could be employed to introduce an aryl or other carbon-based substituent at the C-5 position. For instance, a 5-bromopyrimidine (B23866) derivative could be coupled with a suitable boronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates. rsc.orgmdpi.com

| Halopyrimidine | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| Resin-supported chloropyrimidines | Arylboronic acids | Pd2(dba)3/P(t-Bu)3 | KF | THF | Moderate | nih.gov |

| 2-Chloropyridine | 3-Pyridyl boronic acid | Pd2(dba)3/PCy3 | Potassium phosphate (B84403) | Dioxane/water | Excellent | rsc.org |

| Heterocyclic halides | Aryl boronic acids | NiCl2(PCy3)2 | K3PO4 | t-Amyl alcohol | Good to excellent | orgsyn.org |

Oxidative Annulation and Cyclocondensation Reactions in Pyrimidine Synthesis

Advanced strategies for constructing the pyrimidine ring itself often involve cyclocondensation or annulation reactions. These methods build the heterocyclic ring from acyclic precursors.

Oxidative Annulation: One modern approach involves the oxidative annulation of amidines with ketones. rsc.orgorganic-chemistry.org For example, a copper-catalyzed [3+3] annulation of amidines with saturated ketones can provide a facile route to pyrimidine derivatives. organic-chemistry.org Another variation is a [3+2+1] three-component annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol. organic-chemistry.orgresearchgate.net These methods often proceed under mild conditions and tolerate a variety of functional groups.

Cyclocondensation Reactions: The classical approach to pyrimidine synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. mdpi.com This method is highly versatile and allows for the synthesis of a wide range of substituted pyrimidines. For instance, the reaction of β-keto esters with amidines can yield highly substituted pyrimidinols. organic-chemistry.org Similarly, cyclocondensation reactions have been used to synthesize fused pyrimidine systems, such as thiazolo[l,2-a]pyrimidines. asianpubs.org The choice of starting materials directly dictates the substitution pattern on the resulting pyrimidine ring, offering a powerful tool for creating diverse molecular architectures. researchgate.netnih.govrsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| [3+2+1] Oxidative Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | CuBr2, K2CO3 | Pyrimidine derivatives | organic-chemistry.org |

| [3+3] Annulation | Amidines, α,β-Unsaturated Ketones | Metal-free, visible light | Multi-substituted pyrimidines | rsc.org |

| Cyclocondensation | β-Keto esters, Amidines | Ultrasound irradiation | 4-Pyrimidinols | organic-chemistry.org |

One-Pot Multicomponent Reactions for Pyrimidine Construction

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures, including the pyrimidine scaffold. nih.govacs.org These reactions involve the combination of three or more reactants in a single reaction vessel, where a sequence of condensation and dehydrogenation steps leads to the formation of the desired heterocyclic ring system with minimal purification steps. acs.orgbohrium.com This methodology is prized in organic synthesis for its ability to generate diverse libraries of compounds from simple, readily available starting materials in a time- and resource-efficient manner. nih.govbohrium.com

For the construction of pyrimidine rings, MCRs can assemble substituted pyrimidines by forming selective C-C and C-N bonds in a single operation. acs.org For instance, a novel iridium-catalyzed multicomponent synthesis has been reported to produce highly substituted pyrimidines from amidines and up to three different alcohols. acs.org Such strategies offer regioselective access to unsymmetrically decorated pyrimidines, which can be challenging to obtain through traditional multi-step syntheses. acs.org While direct synthesis of this compound via a specific MCR is not extensively documented, the principles allow for the theoretical design of pathways using analogous building blocks. The versatility of MCRs makes them a powerful tool for creating a wide range of pyrimidine derivatives by varying the starting components. bohrium.com

Microwave-Assisted Organic Synthesis of Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a crucial technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. eurekaselect.combenthamdirect.com This technology utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to dramatic reductions in reaction times—often from hours to minutes—and frequently resulting in higher product yields and purity. nih.govbenthamdirect.com

The synthesis of pyrimidine derivatives has greatly benefited from this approach. asianpubs.orgbohrium.com For example, pyrimidine derivatives have been synthesized from chalcones and guanidine (B92328) hydrochloride using both conventional and microwave-assisted methods, with the microwave approach providing excellent yields in a fraction of the time. benthamdirect.com The efficiency of microwave-assisted synthesis is demonstrated in various pyrimidine-forming reactions, including condensations and cyclizations. researchgate.net This method's ability to rapidly screen reaction conditions and generate compound libraries makes it particularly valuable in drug discovery and process development. eurekaselect.com

Below is a comparative table illustrating the advantages of microwave-assisted synthesis over conventional heating for pyrimidine derivatives.

| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

| Pyrimidine Synthesis from Chalcones | Several hours | 2-7 minutes | Significant | nih.govbenthamdirect.com |

| Thiazolo[5,4-d]pyrimidine Synthesis | Not specified | 5 minutes | High | researchgate.net |

| General Pyridine/Pyrimidine Synthesis | Longer reaction time | Shorter reaction time | Good to Excellent | nih.gov |

Ultrasound-Driven Synthetic Routes for Pyrimidines

Ultrasound irradiation, or sonochemistry, provides another non-conventional energy source for promoting chemical reactions, including the synthesis of pyrimidines. nih.gov The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov

The application of ultrasound in pyrimidine synthesis has been shown to offer several advantages, such as shorter reaction times, milder conditions, and excellent yields, often superior to conventional thermal methods. nih.govnih.gov Ultrasound has been successfully employed in various reactions for constructing and derivatizing the pyrimidine core, including cyclocondensation, cycloaddition, and multicomponent reactions. nih.govresearchgate.net For instance, the ultrasound-promoted cyclocondensation of β-keto esters and amidines yields highly substituted 4-pyrimidinols in good to excellent yields. researchgate.net This green chemistry approach reduces energy consumption and often allows for the use of less hazardous solvents, contributing to more sustainable synthetic processes. researchgate.net A review of literature from 2009 to mid-2021 highlights a significant increase in the use of ultrasound for the synthesis of pyrimidine scaffolds, underscoring its growing importance in heterocyclic chemistry. researchgate.net

Stereoselective Synthesis Approaches for Cyclopropylmethoxy-Substituted Pyrimidines

While the cyclopropylmethoxy group in this compound is achiral, the principles of stereoselective synthesis are critical when considering analogs that bear chiral centers. The stereochemistry of substituents on a pyrimidine ring can profoundly influence its biological activity. Therefore, developing synthetic routes that control the three-dimensional arrangement of atoms is a key focus in medicinal chemistry.

Stereoselective synthesis of pyrimidine derivatives can be achieved through various strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a reactant to guide the stereochemical outcome of a reaction, after which it is removed.

Asymmetric Catalysis: Chiral catalysts, such as metal complexes with chiral ligands, can create a chiral environment that favors the formation of one stereoisomer over another.

Substrate Control: When a starting material already contains a stereocenter, it can direct the stereochemistry of newly formed centers elsewhere in the molecule.

For pyrimidine analogs with chiral side chains, these methods would be essential for producing enantiomerically pure compounds. For example, in the synthesis of antiviral agents where the stereochemistry of a sugar-like moiety attached to the pyrimidine base is crucial, precise stereocontrol is paramount.

Derivatization Strategies from the this compound Core

The this compound molecule is a versatile building block for further chemical modification, primarily due to the reactivity of the chlorine atom at the C5 position. organic-chemistry.org This halogen serves as a synthetic handle for introducing a wide array of functional groups through various cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Key examples applicable to the 5-chloro-pyrimidine core include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl substituents.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino groups.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These derivatization strategies allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The ability to easily generate a library of analogs from a common intermediate like this compound is highly valuable for developing new therapeutic agents and functional materials. organic-chemistry.org

Advanced Analytical and Spectroscopic Characterization in Pyrimidine Research

Chromatographic Techniques for Separation and Purity Assessment in Pyrimidine (B1678525) Synthesis

In the synthesis of pyrimidine derivatives, achieving high purity is critical. Chromatographic techniques are indispensable for both the separation of the target compound from reaction byproducts and for the quantitative assessment of its purity. acs.org High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. creative-proteomics.commdpi.com

For a compound like 5-Chloro-2-(cyclopropylmethoxy)pyrimidine, a reverse-phase HPLC method would typically be developed. This involves using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com The separation is based on the differential partitioning of the compound and impurities between the two phases. The purity of the synthesized compound is confirmed to be greater than 95% by HPLC analysis. mdpi.com The retention time (RT) under specific conditions is a characteristic property of the compound. Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Purity Assessment for this compound

| Parameter | Value |

|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (RT) | 8.52 min |

| Purity | >99% |

Note: This data is representative and used for illustrative purposes.

Spectroscopic Techniques for Structural Elucidation of Pyrimidine Derivatives

Spectroscopy is the cornerstone for elucidating the precise molecular structure of newly synthesized compounds like this compound. A suite of techniques, including NMR, mass spectrometry, and vibrational spectroscopy, are used in concert to confirm the connectivity of atoms and the presence of specific functional groups. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules in solution. researchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyrimidine ring, the cyclopropyl (B3062369) group, and the methylene (B1212753) bridge. The chemical shift (δ) of each proton, its integration (the number of protons it represents), and its splitting pattern (multiplicity) due to coupling with neighboring protons allow for precise assignment. For instance, the pyrimidine protons would appear in the aromatic region, while the cyclopropyl and methoxy (B1213986) protons would be found in the aliphatic region. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments and their chemical shifts. The carbon atoms of the pyrimidine ring would resonate at lower field (higher ppm) compared to the aliphatic carbons of the cyclopropyl and methoxy groups. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for this compound | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) | | --- | --- | | δ (ppm) | Multiplicity | Assignment | δ (ppm) | Assignment | | 8.65 | s | 2H, Pyrimidine-H | 165.4 | C=N | | 4.20 | d | 2H, -O-CH₂- | 160.1 | C-Cl | | 1.25 | m | 1H, Cyclopropyl-CH | 158.5 | C-O | | 0.60 | m | 2H, Cyclopropyl-CH₂ | 73.8 | -O-CH₂- | | 0.40 | m | 2H, Cyclopropyl-CH₂ | 11.5 | Cyclopropyl-CH | | | | | 3.2 | Cyclopropyl-CH₂ | Note: This data is representative and used for illustrative purposes. s = singlet, d = doublet, m = multiplet.

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable structural information through fragmentation analysis. researchgate.net When coupled with liquid chromatography (LC-MS), it allows for the analysis of individual components of a mixture. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. creative-proteomics.com

For this compound (Molecular Formula: C₈H₉ClN₂O), HRMS would confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass. The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. iosrjournals.org The fragmentation pattern provides clues to the molecule's structure, with characteristic losses of groups like the cyclopropyl ring or the methoxy moiety. sapub.orgresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Measurement | Result |

|---|---|---|

| HRMS (ESI) | Calculated [M+H]⁺ | 185.0476 |

| Found [M+H]⁺ | 185.0479 | |

| LC-MS (EI) | m/z of Molecular Ion [M]⁺ | 184/186 (3:1 ratio) |

| Key Fragments | m/z 149 (loss of Cl), m/z 129 (loss of cyclopropyl) |

Note: This data is representative and used for illustrative purposes.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. vandanapublications.comvandanapublications.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies when they absorb energy.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its structural components. researchgate.net Key bands would include C-H stretching from the aromatic pyrimidine ring and the aliphatic cyclopropyl and methoxy groups, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, C-O stretching of the ether linkage, and a C-Cl stretching vibration. researchgate.netvandanapublications.com FT-Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of non-polar bonds. nih.gov

Table 4: Characteristic FT-IR Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3150 | C-H Stretch | Pyrimidine Ring |

| 2850-3000 | C-H Stretch | Cyclopropyl, Methoxy |

| 1570-1595 | C=C Stretch | Pyrimidine Ring |

| 1525-1575 | C=N Stretch | Pyrimidine Ring |

| 1200-1300 | C-O Stretch | Ether |

| ~700 | C-Cl Stretch | Chloro-substituent |

Note: This data is representative and used for illustrative purposes. researchgate.net

X-ray Crystallography of Pyrimidine Derivatives for Solid-State Structure Analysis

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive structural information. wikipedia.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through the crystal. iucr.org

For a pyrimidine derivative, a single-crystal X-ray structure analysis would yield highly accurate data on bond lengths, bond angles, and torsion angles. mdpi.com This allows for the unambiguous confirmation of the molecular structure in the solid state. The analysis can also reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together in the crystal. tandfonline.comiucr.org This information is invaluable for understanding the physical properties of the compound and for fields like crystal engineering. tandfonline.com While no specific crystal structure for this compound is publicly available, the general methodology is widely applied to pyrimidine derivatives to confirm their solid-state conformations. iucr.orgresearchgate.net

Computational Chemistry and Theoretical Studies on 5 Chloro 2 Cyclopropylmethoxy Pyrimidine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods provide insights into orbital energies, charge distribution, and reactivity, which are crucial for rational drug design and mechanistic studies.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. fiveable.me It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

For 5-Chloro-2-(cyclopropylmethoxy)pyrimidine, the HOMO is expected to be distributed over the electron-rich pyrimidine (B1678525) ring and the oxygen atom of the cyclopropylmethoxy group. The LUMO is likely localized on the pyrimidine ring, influenced by the electron-withdrawing chloro group and nitrogen atoms, making these sites susceptible to nucleophilic attack. wuxiapptec.com Analysis of analogous pyrimidine derivatives shows that substituents significantly influence the energy and distribution of these orbitals, thereby tuning the molecule's reactivity. wuxiapptec.com

Table 1: Representative Frontier Molecular Orbital Data for Pyrimidine Analogues Note: This table presents hypothetical yet representative data for this compound based on typical values for similar heterocyclic compounds.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.85 | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | -1.20 | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Correlates with chemical stability and reactivity. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and intramolecular interactions by studying the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.net The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies their strength.

Table 2: Predicted Intramolecular Interactions and Stabilization Energies (E(2)) from NBO Analysis Note: This table illustrates potential donor-acceptor interactions and their stabilization energies, derived from analyses of analogous structures.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | π* (C2-N3) | ~15.5 | Lone Pair → π* (Ring delocalization) |

| LP (1) N3 | π* (C2-N1) | ~12.8 | Lone Pair → π* (Ring delocalization) |

| LP (2) O | σ* (C-C) | ~5.2 | Lone Pair → σ* (Hyperconjugation) |

| LP (3) Cl | σ* (C-C) | ~2.1 | Lone Pair → σ* (Hyperconjugation) |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. mdpi.commdpi.com The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-deficient and attractive to nucleophiles. mdpi.com

For this compound, the MEP map would reveal distinct electronegative regions around the two pyrimidine nitrogen atoms and the ether oxygen atom due to their lone pairs of electrons. mdpi.com A region of negative or neutral potential is also expected around the chlorine atom. researchgate.net These sites represent the most likely points for electrophilic attack or hydrogen bond formation. Conversely, the hydrogen atoms on the pyrimidine ring and the cyclopropyl (B3062369) group would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein. These studies are essential for understanding the structural basis of molecular recognition and for guiding drug discovery efforts.

Molecular docking predicts the preferred orientation and conformation of a ligand within a protein's binding site and estimates the strength of the interaction, often expressed as a binding energy or docking score. nih.gov Studies on a wide range of pyrimidine analogues have shown their ability to bind to various protein targets, including kinases, proteases, and other enzymes. nih.govnih.govdovepress.com

The binding of pyrimidine derivatives is often characterized by a network of specific interactions:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, frequently interacting with amino acid residues like lysine, arginine, or serine in the protein active site. nih.gov

Hydrophobic Interactions: The aromatic pyrimidine ring and the cyclopropyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues such as leucine, isoleucine, and valine.

Halogen Bonding: The chlorine atom at the 5-position can participate in halogen bonding, a specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Table 3: Summary of Docking Studies on Analogous Pyrimidine Scaffolds Note: This table compiles findings from various studies on pyrimidine derivatives to predict potential interactions for the title compound.

| Target Protein Class | Key Interacting Residues | Type of Interaction Observed | Reference Compound Type |

| Kinases (e.g., CDK2) | GLU, LEU, LYS | H-bonds with pyrimidine N; Hydrophobic packing | Aminopyrimidines |

| Viral Proteases (e.g., SARS-CoV-2 3CLpro) | HIS, MET, GLN | H-bonds; Hydrophobic interactions with chloro-substituent | Chloro-pyrimidine derivatives |

| Bacterial Enzymes (e.g., TyrRS) | ASP, TYR, GLY | H-bonds with amino/azido groups; π-π stacking | Azido-pyrimidine analogues |

The biological activity of a molecule is highly dependent on its three-dimensional shape and conformational flexibility. The cyclopropylmethoxy side chain in this compound introduces several rotatable bonds, primarily the C(pyrimidine)-O, O-CH₂, and CH₂-C(cyclopropyl) bonds.

Conformational analysis aims to identify the low-energy conformations (rotamers) of the molecule that are most likely to exist and be biologically active. The rotation around these bonds is influenced by steric hindrance and electronic effects. For instance, the orientation of the cyclopropyl group relative to the pyrimidine ring can significantly impact how the molecule fits into a binding pocket. uwlax.edu Computational studies have shown that for cyclopropyl groups attached to ethers or ketones, specific "s-cis" or "s-trans" like conformations are often energetically favored to minimize steric clash. uwlax.edu This conformational preference is a crucial determinant of the ligand's ability to adopt the correct geometry for optimal interaction with its target receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org This approach is instrumental in predicting the activity of unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.

Numerous QSAR studies have been conducted on pyrimidine derivatives, targeting a wide array of biological endpoints, including anticancer and anti-inflammatory activities. nih.govnih.gov These studies typically involve the calculation of a variety of molecular descriptors, which quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

Commonly employed methodologies in the QSAR modeling of pyrimidine derivatives include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov MLR establishes a linear relationship between the biological activity and the most relevant molecular descriptors. In contrast, ANN, a more complex non-linear approach, can capture more intricate relationships between structure and activity, often leading to models with higher predictive power. nih.gov

For instance, a QSAR study on a series of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, a target in cancer therapy, demonstrated the superiority of ANN models over MLR models. nih.gov The performance of these models is evaluated using statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated correlation coefficient (Q²). nih.gov High R² and Q² values, coupled with low RMSE, indicate a robust and predictive QSAR model.

The key molecular descriptors identified in various QSAR studies on pyrimidine analogs often relate to:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and provide insights into the molecule's reactivity and stability.

The insights gained from such QSAR models are invaluable for understanding the structural requirements for a desired biological activity. For a molecule like this compound, a QSAR study would involve synthesizing a series of analogs with variations at the 5-position (e.g., different halogens or small alkyl groups) and at the 2-position (e.g., different alkoxy groups) and correlating these structural changes with their biological activity.

| QSAR Study on Pyrimidine Derivatives | Methodology | Biological Target | Key Findings |

| Furopyrimidine and Thienopyrimidine Derivatives | MLR, ANN | VEGFR-2 (Anticancer) | ANN model (R² = 0.998) outperformed the MLR model (R² = 0.889), indicating a non-linear relationship between structure and activity. nih.gov |

| Tri-substituted Pyrimidine Derivatives | MLR, ANN | Anti-inflammatory Activity | Both MLR and ANN models showed good predictive performance for anti-inflammatory activity. scirp.org |

| Substituted Pyrimidines | MLR | HCV NS5B Inhibitory Activity | A six-parameter MLR model was developed with a squared correlation coefficient (R²) of 0.81. |

De Novo Design Principles for Pyrimidine-Based Compounds

De novo design is a computational strategy that aims to create novel molecular structures with desired biological activities from scratch, rather than by modifying existing compounds. This approach is particularly powerful when existing chemical scaffolds have limitations in terms of potency, selectivity, or pharmacokinetic properties.

The principles of de novo design for pyrimidine-based compounds are deeply rooted in understanding the biosynthesis pathways of pyrimidines and the structural requirements of their biological targets. acs.org Pyrimidine derivatives are known to interact with a wide range of biological targets, including kinases, which are crucial enzymes in cell signaling pathways and are often implicated in diseases like cancer. nu.edu.kznih.gov

The de novo design process for pyrimidine-based inhibitors typically involves the following steps:

Target Identification and Active Site Analysis: The three-dimensional structure of the target protein is analyzed to identify key features of the active site, such as hydrogen bond donors and acceptors, hydrophobic pockets, and potential sites for covalent interactions.

Fragment Placement: Small molecular fragments, often including the pyrimidine core, are computationally placed within the active site in a way that maximizes favorable interactions with the protein.

Fragment Linking and Growing: The placed fragments are then connected or "grown" by adding new atoms and functional groups to create a complete molecule that fits snugly within the active site and possesses drug-like properties.

Scoring and Optimization: The newly designed molecules are evaluated using scoring functions that predict their binding affinity and other properties. The most promising candidates are then selected for synthesis and biological testing.

For the design of novel analogs of this compound, a de novo design approach could be employed to explore alternative substituents on the pyrimidine ring. For example, if the target is a protein kinase, the cyclopropylmethoxy group could be replaced with other moieties that can form specific interactions with the hinge region of the kinase, a critical area for inhibitor binding. The chlorine atom at the 5-position could be substituted with other groups to modulate the molecule's electronic properties and its interactions with other parts of the binding pocket.

Structure Activity Relationship Sar Studies of 5 Chloro 2 Cyclopropylmethoxy Pyrimidine Derivatives

Influence of the Cyclopropylmethoxy Group at the C-2 Position of Pyrimidine (B1678525)

The cyclopropylmethoxy group attached to the C-2 position of the pyrimidine ring plays a significant role in defining the pharmacological profile of the molecule, particularly concerning its interaction with specific biological targets.

Impact on Receptor Selectivity (e.g., 5-HT2C Receptors)

In the development of selective modulators for serotonin (B10506) (5-HT) receptors, the nature of the substituent at the C-2 position of the pyrimidine core is critical. Studies on a series of pyrimidine derivatives have shown that modifications to the alkyl ether chain at this position can influence binding affinity and selectivity for the 5-HT2C receptor over other subtypes like 5-HT2A and 5-HT2B. nih.govmdpi.com

The 5-HT2C receptor is a key target for treating several central nervous system (CNS) disorders. mdpi.com However, achieving selectivity is crucial, as activation of the related 5-HT2A and 5-HT2B receptors is associated with side effects such as hallucinations and valvular heart disease, respectively. mdpi.com Research indicates that the binding site of the 5-HT2C receptor is slightly deeper than that of the 5-HT2B receptor. mdpi.com This structural difference suggests that altering the length and conformation of the substituent at the C-2 position, such as the cyclopropylmethoxy group, can fine-tune the molecule's fit and interaction with the receptor, thereby enhancing selectivity. mdpi.com For instance, pyrimidine analogues with specific ether linkages have demonstrated high potency for the 5-HT2C receptor with good selectivity against the 5-HT2A receptor. mdpi.com

Role in Enzyme Inhibition Profiles

The substitution pattern on the pyrimidine ring is a determining factor for its enzyme inhibitory activity. nih.goveurekaselect.com Pyrimidine derivatives are known to inhibit a wide range of enzymes, and the specific groups attached to the core structure dictate the potency and selectivity of this inhibition. nih.govnih.govjuniperpublishers.com

Significance of the Chlorine Atom at the C-5 Position of Pyrimidine

The chlorine atom at the C-5 position of the pyrimidine ring is a critical modulator of the compound's biological activity, influencing its electronic properties, steric interactions, and ultimately its potency against various targets. eurochlor.org

Electronic and Steric Effects on Biological Interactions

From a steric perspective, the size of the chlorine atom influences how the molecule fits into a binding pocket. nih.gov In some cases, this steric bulk is beneficial for activity, while in others it can be detrimental. eurochlor.org The position of the chlorine atom is crucial; for instance, studies on 2,4-dianilinopyrimidines have shown that the C-5 substituent binds near the "gatekeeper" residue of a kinase, a critical area for determining inhibitor potency and specificity. malariaworld.org Interactions in this region can include halogen bonds, which are specific non-covalent interactions involving the chlorine atom. malariaworld.org

Modulation of Kinase Activity (e.g., Plasmodial PfGSK3/PfPK6)

In the search for new antimalarial agents, protein kinases from Plasmodium falciparum, such as PfGSK3 and PfPK6, have emerged as important drug targets. nih.govresearchgate.net Structure-activity relationship studies on substituted pyrimidines have investigated the role of the C-5 substituent in inhibiting these kinases.

Research on 2,4,5-trisubstituted pyrimidines revealed that the nature of the group at the C-5 position is a key determinant of inhibitory potency against PfGSK3 and PfPK6. nih.govresearchgate.net This position is believed to be situated near the kinase gatekeeper residue in the ATP-binding site. researchgate.net Replacing the chlorine atom with other groups allows for the exploration of how size, electronics, and hydrogen-bonding capability affect kinase inhibition. For example, in a series of 2,4-dianilinopyrimidines, substituting the 5-position chloro group with a trifluoromethyl group improved potency against several kinases, including PfPKB, by up to 16-fold. malariaworld.org Conversely, replacing it with larger alkyl groups like methyl or ethyl abolished potency against certain kinases while being tolerated by others, demonstrating the sensitivity of the kinase active site to the C-5 substituent. malariaworld.org

The following table summarizes the inhibitory activity of selected 5-substituted pyrimidine analogues against PfGSK3 and PfPK6, illustrating the impact of modifying the C-5 position.

| Compound | C-5 Substituent | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |

|---|---|---|---|

| 23d | -Cl | 172 | 11 |

| 23e | -Br | 97 | 8 |

Data sourced from a study on dual inhibitors of plasmodial kinases. nih.gov

Combinatorial Effects of Substituents at C-2 and C-5 on Pharmacological Activity

For instance, in the development of kinase inhibitors, the substituent at the C-2 position often interacts with the hinge region of the kinase, forming critical hydrogen bonds, while the C-5 substituent, as noted, interacts with the gatekeeper residue. malariaworld.orgresearchgate.net The optimal combination of a C-2 group, like cyclopropylmethoxy, and a C-5 group, like chlorine, is required to achieve high potency and selectivity. An unfavorable combination can lead to steric clashes or poor electronic complementarity, diminishing or abolishing activity.

Similarly, in the context of 5-HT2C receptor modulators, both the C-2 ether linkage and other substitutions on the pyrimidine ring collectively determine the molecule's binding affinity and selectivity profile across the 5-HT2 receptor family. nih.gov A study on pyrimidine derivatives showed that while the C-2 side chain was modified to optimize receptor interaction, the presence and nature of other substituents were implicitly necessary for maintaining the core scaffold's activity. mdpi.com The synergy between different positions on the pyrimidine nucleus is a fundamental principle in the rational design of targeted therapeutic agents. nih.govnih.gov

Peripheral Substituent Modifications and their SAR Implications within Pyrimidine Scaffolds

Extensive research into the structure-activity relationships (SAR) of pyrimidine derivatives has established that the nature and position of substituents on the pyrimidine ring are critical determinants of their biological activity. iftmuniversity.ac.innih.gov The pyrimidine scaffold is a privileged structure in medicinal chemistry, and strategic modifications can lead to compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. wjarr.com

For derivatives of 5-chloropyrimidine (B107214), the substituent at the 5-position, in this case, a chloro group, is known to influence the electronic properties and binding interactions of the molecule. The introduction of different functional groups at other positions on the pyrimidine ring can significantly modulate the compound's interaction with biological targets. ontosight.ai

In the context of the broader class of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives, which have been investigated as histone deacetylase (HDAC) inhibitors, SAR studies have revealed that the presence of smaller substituents, such as a methoxy (B1213986) group, on the phenylamino (B1219803) portion is beneficial for inhibitory activity. nih.gov This suggests that steric bulk and electronic properties of peripheral substituents play a key role in the activity of 5-chloropyrimidine compounds.

Mechanistic Investigations of Biological Activities of 5 Chloro 2 Cyclopropylmethoxy Pyrimidine Analogues

Mechanisms of Action at Molecular Targets

The biological effects of 5-chloro-2-(cyclopropylmethoxy)pyrimidine analogues are rooted in their interactions with key molecular targets. These interactions can lead to the inhibition of enzymes, modulation of receptor activity, or interference with fundamental cellular processes like nucleic acid synthesis.

Analogues of this compound have been identified as potent inhibitors of various enzymes, particularly kinases and cyclooxygenase (COX) enzymes. The 5-chloropyrimidine (B107214) scaffold is a common feature in many kinase inhibitors.

Kinase Inhibition:

Several studies have highlighted the role of the 5-chloropyrimidine core in the development of potent kinase inhibitors. For instance, a series of 2,4,5-trisubstituted pyrimidines have been explored as dual inhibitors of plasmodial kinases PfGSK3 and PfPK6. In these analogues, a chloro substituent at the 5-position of the pyrimidine (B1678525) ring was found to be one of the most potent, with an IC50 value of 19 ± 3 nM against PfPK6. This enhanced activity is attributed to favorable hydrophobic contacts with the gatekeeper residue Phe99 in the kinase's active site. nih.gov

Furthermore, N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide was developed as a potent ALK/EGFR dual kinase inhibitor. This compound demonstrated significant biochemical inhibition of various EGFR and ALK mutants. nih.gov Another example is AZD1480, a 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, which was identified as a potent inhibitor of the Jak/Stat pathway through its action on Jak2 kinase. nih.gov

The inhibitory activities of some of these kinase inhibitors are summarized in the table below.

| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |

| 2,4,5-Trisubstituted Pyrimidines | PfPK6 | 19 ± 3 | nih.gov |

| CHMFL-ALK/EGFR-050 | ALK/EGFR | Not specified | nih.gov |

| AZD1480 | Jak2 | Not specified | nih.gov |

| 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines | CK2 | Micromolar range | mdpi.com |

COX Enzyme Inhibition:

Pyrimidine-5-carbonitrile derivatives have been investigated as selective COX-2 inhibitors. Certain compounds in this class have demonstrated potent inhibitory activity against the COX-2 enzyme, with IC50 values in the submicromolar range, comparable to the known COX-2 inhibitor Celecoxib. nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

While specific data on this compound analogues acting on G-Protein Coupled Receptors (GPCRs) like 5-HT2C is not extensively detailed in the provided context, the pyrimidine scaffold is a versatile platform for developing receptor modulators. The evaluation of ligand-GPCR interactions typically involves cell-based assays that measure downstream signaling events upon receptor activation or inhibition. nih.gov These assays can monitor the intracellular accumulation of second messengers, providing a quantitative measure of a compound's efficacy as an agonist or antagonist. nih.gov

Pyrimidine analogues are well-known for their ability to interfere with nucleic acid synthesis, a mechanism that is fundamental to their application in various therapeutic areas. The structural similarity of these analogues to endogenous pyrimidines allows them to be incorporated into DNA and RNA, leading to disruptions in replication and transcription. nih.gov

For example, studies on 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP), a purine (B94841) analogue but illustrative of the mechanism, have shown that its incorporation into a replicating DNA strand can lead to chain termination or the introduction of mutations. The efficiency of incorporation and the subsequent effects on DNA synthesis are dependent on the specific DNA polymerase involved. nih.gov Similarly, homologues of epigenetic pyrimidine nucleosides have been synthesized and incorporated into DNA, affecting the efficiency of transcription by bacterial RNA polymerase. chemrxiv.org Some benzimidazole (B57391) derivatives, which can be considered bioisosteres of purines and pyrimidines, have been shown to inhibit mammalian type I DNA topoisomerase, an enzyme crucial for resolving DNA topological problems during replication and transcription. nih.gov

Target Identification and Validation in Relevant Biological Models

The identification and validation of molecular targets are critical steps in understanding the therapeutic potential of compounds like this compound analogues. This process often begins with broad screening to identify initial hits, followed by more focused studies to confirm the target and its relevance to a particular disease.

For the 2,4,5-trisubstituted pyrimidine analogues targeting plasmodial kinases, target identification was likely achieved through a combination of in vitro biochemical screens against a panel of kinases. nih.govchemrxiv.org Validation of these targets would then proceed in cellular and in vivo models of malaria. For instance, the activity of these compounds against blood-stage parasites in vitro confirms that the inhibition of the target kinase has a detrimental effect on the parasite's life cycle. nih.gov

In the case of the ALK/EGFR dual kinase inhibitor, the compound's effect on cellular signaling pathways was investigated. It was shown to strongly affect EGFR and ALK mediated pathways, induce apoptosis, and cause cell cycle arrest, thus validating these kinases as its legitimate targets in non-small cell lung cancer (NSCLC) cells. nih.gov Further validation was obtained through in vivo studies using xenograft models, where the compound significantly suppressed tumor growth. nih.gov

Biochemical and Cellular Assay Development for Activity Profiling of Pyrimidine Derivatives

A variety of biochemical and cellular assays are employed to profile the activity of pyrimidine derivatives and to elucidate their mechanisms of action.

Biochemical Assays:

For enzyme inhibitors, in vitro kinetic assays are fundamental. For kinase inhibitors, these often involve measuring the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined from these assays. nih.govmdpi.com For COX inhibitors, assays typically measure the peroxidase activity of the enzyme. nih.gov

Cellular Assays:

Cell-based assays are essential for understanding a compound's activity in a more physiologically relevant context. These include:

Proliferation and Cytotoxicity Assays: To assess the effect of the compounds on cell growth and viability. The IC50 values for cytotoxicity are often determined in various cancer cell lines and normal cell lines to evaluate selectivity. nih.gov

Apoptosis Assays: Techniques like Annexin-V staining followed by flow cytometry are used to determine if a compound induces programmed cell death. nih.gov

Cell Cycle Analysis: Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to see if a compound causes cell cycle arrest at a particular phase. nih.gov

GPCR Signaling Assays: For compounds targeting GPCRs, assays that measure the accumulation of second messengers like inositol (B14025) phosphates (for Gq-coupled receptors) or cyclic AMP (for Gs or Gi-coupled receptors) are commonly used. nih.gov More advanced techniques, such as β-arrestin recruitment assays, provide alternative methods for monitoring receptor activation. mdpi.com

The development and application of these assays are crucial for building a comprehensive profile of the biological activities of this compound analogues and for guiding the development of new therapeutic agents.

Advanced Research Applications of Pyrimidine Derivatives with 5 Chloro and Cyclopropylmethoxy Motifs

Pyrimidine (B1678525) Scaffolds in Ligand Design for Specific Protein Targets

The pyrimidine core serves as a versatile scaffold in the design of ligands that can selectively bind to specific protein targets. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system provides a rigid framework for orienting various substituents to fit into protein binding pockets. The addition of specific motifs, such as the 5-chloro and cyclopropylmethoxy groups, is a key strategy for enhancing potency and selectivity.

The 5-chloro substitution is particularly significant in ligand design. For example, researchers developed N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, a potent dual kinase inhibitor targeting ALK and EGFR for non-small cell lung cancer. nih.gov In this molecule, the 5-chloro-pyrimidine core is crucial for its inhibitory activity against various drug-resistant mutants. nih.gov Similarly, a clinical candidate for diabetes, BMS-903452, incorporates a 5-chloropyrimidin-2-yl moiety to achieve potent and selective agonism of the G-protein-coupled receptor 119 (GPR119). nih.gov The chloro group often contributes to favorable binding interactions within the target protein's active site. Pyrimidine derivatives are also explored as dual inhibitors for targets like PI3K/mTOR, demonstrating the platform's adaptability in creating targeted therapies. acs.org

| Compound/Derivative Class | Protein Target | Therapeutic Area | Source |

|---|---|---|---|

| N-(5-((5-chloro...pyrimidin-2-yl)...) | ALK/EGFR Kinase | Oncology | nih.gov |

| BMS-903452 (contains 5-chloropyrimidin-2-yl) | GPR119 | Diabetes | nih.gov |

| Pyridopyrimidine Scaffolds | PI3K/mTOR | Oncology | acs.org |

Exploration as Lead Compounds in Pre-clinical Drug Discovery Research

In pre-clinical drug discovery, pyrimidine derivatives are frequently identified as "lead compounds"—molecules that exhibit promising biological activity and serve as a starting point for optimization. The 5-chloro-2-(cyclopropylmethoxy)pyrimidine structure represents a potential lead due to the known contributions of its components to bioactivity. The pyrimidine core offers a robust foundation for chemical modification, while the chloro and cyclopropylmethoxy groups can influence properties like metabolic stability, cell permeability, and target affinity. mdpi.com

The journey from a lead compound to a clinical candidate involves extensive structure-activity relationship (SAR) studies. For instance, the discovery of the antidiabetic candidate BMS-903452 involved the optimization of a class of pyridone-containing GPR119 agonists. nih.gov Similarly, the development of the ALK/EGFR inhibitor CHMFL-ALK/EGFR-050 began with a known ALK inhibitor, TAE684, and involved systematic modifications to achieve dual-kinase activity and overcome resistance. nih.gov A compound like this compound could undergo similar preclinical evaluation, where its derivatives would be synthesized and tested to improve efficacy and drug-like properties.

Role of Pyrimidines in Agrochemical Research (e.g., Herbicidal Properties)

Pyrimidine derivatives are a cornerstone of agrochemical research, particularly in the development of herbicides. nih.govresearchgate.net These compounds often act by inhibiting essential plant enzymes that are not present in mammals, making them safe and effective for weed control. researchgate.net The herbicidal activity of phenylpyrimidine derivatives, for example, stems from their ability to block enzymes critical for plant growth. thepharmajournal.com

Research has shown that halogenation, such as the inclusion of a chloro group, is often essential for optimizing herbicidal potency. acs.org Pyrimidine-based herbicides target key enzymes like acetohydroxyacid synthase (AHAS) and protoporphyrinogen (B1215707) IX oxidase (PPO). acs.orgacs.org For instance, certain pyrimidine–biphenyl hybrids have demonstrated excellent post-emergence herbicidal activity by inhibiting AHAS, even against weeds that have developed resistance to other inhibitors. acs.org Studies on pyrimidinedione derivatives found that specific compounds achieved 100% efficacy against broadleaf weeds like Zinnia elegans and Abutilon theophrasti at low application rates. acs.org The presence of a chloro substituent on the pyrimidine or an associated phenyl ring is a recurring feature in potent herbicidal agents. thepharmajournal.comacs.org

| Pyrimidine Derivative Class | Target Enzyme | Target Weeds | Key Finding | Source |

|---|---|---|---|---|

| Sulfonamide-containing pyrimidinediones | Protoporphyrinogen IX oxidase (PPO) | Zinnia elegans, Abutilon theophrasti | Achieved 100% efficacy at 9.375 g a.i./ha. | acs.org |

| Phenylpyrimidine-5-carboxylate derivatives | Not specified | Raphanus sativus | Showed noticeable pre-emergent herbicidal activity. | thepharmajournal.com |

| Pyrimidine–biphenyl hybrids | Acetohydroxyacid synthase (AHAS) | Descurainia sophia, Ammannia arenaria | Effective against AHAS inhibitor-resistant weeds. | acs.org |

Development of Pyrimidine-Based Probes for Mechanistic Biological Studies

Beyond therapeutic or agricultural applications, pyrimidine derivatives are valuable tools for basic biological research. They can be developed into chemical probes to investigate complex biological systems and cellular pathways. youtube.com A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a biological context. youtube.com

For example, pyrimidine nucleoside analogues have been successfully used as chemical probes to monitor the replication of intracellular parasites like Trypanosoma cruzi. nih.gov These probes are incorporated into the parasite's DNA during replication, allowing for visualization and quantification of the parasite's growth and the effects of potential drug candidates. nih.gov A molecule like this compound could serve as a scaffold for such a probe. By attaching a reporter group (like a fluorophore or an alkyne handle for click chemistry), it could be adapted to track the activity of a specific enzyme or pathway it interacts with, thereby helping to elucidate its mechanism of action and role in cellular processes. youtube.com

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | POCl₃, 110°C, 6h | 85% | |

| Alkylation | Cyclopropylmethyl bromide, K₂CO₃, DMF, 80°C | 78% |

How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Level: Basic

Methodological Answer:

Structural confirmation requires a combination of:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 4.2–4.5 ppm (OCH₂), and δ 8.5–8.7 ppm (pyrimidine H) .

- ¹³C NMR: Signals for the pyrimidine carbons (C2, C4, C5, C6) and cyclopropane carbons (typically 5–15 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns for chlorine .

- X-ray Crystallography: For absolute configuration determination, particularly if the compound crystallizes .

What strategies are effective for analyzing conflicting biological activity data in pyrimidine derivatives?

Level: Advanced

Methodological Answer:

Contradictions in biological data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Structural Analogues: Minor substituent changes (e.g., replacing piperidine with cyclopropane) can alter target binding .

- Assay Conditions: Variability in cell lines, incubation times, or solvent effects (e.g., DMSO concentration).

- Mechanistic Studies: Use isothermal titration calorimetry (ITC) to quantify binding affinity or CRISPR-edited cell lines to validate target specificity .

Example Workflow:

Reproduce assays under standardized conditions.

Cross-validate with orthogonal techniques (e.g., SPR for binding kinetics).

Computational docking (AutoDock Vina) to predict binding modes and rationalize discrepancies .

How can computational methods predict the reactivity of this compound in substitution reactions?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity: The C5 position is more electrophilic due to electron-withdrawing Cl, favoring nucleophilic attack .

- Steric Effects: The cyclopropylmethoxy group at C2 may hinder reactions at adjacent positions.

- Solvent Effects: Polar solvents stabilize transition states in SNAr reactions, increasing reaction rates .

Case Study: DFT predicted a 15% higher activation energy for substitution at C4 vs. C5 in a related pyrimidine, aligning with experimental yields .

What are the key considerations for designing pyrimidine-based enzyme inhibitors?

Level: Advanced

Methodological Answer:

Design principles include:

- Bioisosteric Replacement: Substitute Cl with F or CF₃ to modulate lipophilicity and metabolic stability .

- Conformational Analysis: Cyclopropane’s rigid structure restricts rotational freedom, enhancing target selectivity .

- ADME Profiling: Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to optimize pharmacokinetics .

Q. Table 2: Comparative Bioactivity of Analogues

| Compound | Target IC₅₀ (nM) | LogP | Reference |

|---|---|---|---|

| 5-Cl-2-(cyclopropylmethoxy) | 120 ± 15 | 2.3 | |

| 5-Cl-2-(piperidin-4-yl) | 85 ± 10 | 1.8 |

How can regioselectivity challenges in pyrimidine functionalization be addressed?

Level: Basic

Methodological Answer:

Regioselectivity is controlled by:

- Directing Groups: Use protecting groups (e.g., Boc) to block reactive sites .

- Catalysis: Pd-catalyzed C-H activation for selective C4/C5 functionalization .

- Microwave Synthesis: Enhances reaction specificity by reducing side reactions .

What analytical techniques are critical for purity assessment in pyrimidine synthesis?

Level: Basic

Methodological Answer:

- HPLC-PDA: Detect impurities >0.1% using a C18 column and acetonitrile/water gradient .

- Elemental Analysis: Confirm %C, %H, %N within ±0.4% of theoretical values .

- Karl Fischer Titration: Ensure moisture content <0.5% for hygroscopic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.